Smancs

Beschreibung

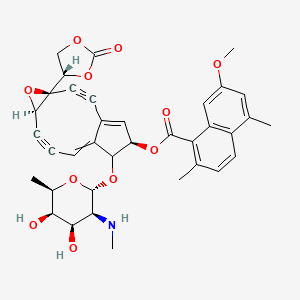

Structure

3D Structure

Eigenschaften

Molekularformel |

C36H35NO11 |

|---|---|

Molekulargewicht |

657.7 g/mol |

IUPAC-Name |

[(4S,6R,12R)-11-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-[(4S)-2-oxo-1,3-dioxolan-4-yl]-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 7-methoxy-2,5-dimethylnaphthalene-1-carboxylate |

InChI |

InChI=1S/C36H35NO11/c1-17-9-10-22-18(2)13-21(42-5)15-24(22)28(17)33(40)45-25-14-20-11-12-36(27-16-43-35(41)46-27)26(48-36)8-6-7-23(20)32(25)47-34-29(37-4)31(39)30(38)19(3)44-34/h7,9-10,13-15,19,25-27,29-32,34,37-39H,16H2,1-5H3/t19-,25-,26-,27+,29+,30+,31-,32?,34-,36+/m1/s1 |

InChI-Schlüssel |

FYQZGCBXYVWXSP-OTWPCVNDSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)OC2[C@@H](C=C3C2=CC#C[C@@H]4[C@@](O4)(C#C3)[C@@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)C)NC)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C=C3C2=CC#CC4C(O4)(C#C3)C5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)C)NC)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

SMANCS mechanism of action in cancer cells

An In-depth Technical Guide on the SMANCS Mechanism of Action in Cancer Cells

Executive Summary

This compound (Styrene-Maleic Acid Neocarzinostatin) represents a pioneering polymer-drug conjugate developed for cancer chemotherapy. It comprises the potent proteinaceous antitumor agent, Neocarzinostatin (B611948) (NCS), chemically conjugated to a synthetic copolymer, poly(styrene-co-maleic acid) (SMA).[1][2] This conjugation fundamentally alters the pharmacokinetics and pharmacodynamics of the parent drug, enabling targeted delivery and enhanced efficacy. The core mechanism hinges on a multi-step process beginning with passive tumor accumulation via the Enhanced Permeability and Retention (EPR) effect, followed by cellular internalization, intracellular activation of the cytotoxic NCS chromophore, and subsequent induction of DNA damage, leading to cell cycle arrest and apoptosis.[3][4][5] This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

The therapeutic action of this compound is not a single event but a sequential cascade that leverages both the unique pathophysiology of solid tumors and specific molecular interactions within the cancer cell.

Step 1: Tumor-Selective Targeting via the Enhanced Permeability and Retention (EPR) Effect

As a macromolecular drug (approx. 16 kDa), this compound selectively accumulates in solid tumor tissues through the EPR effect.[6][7] This passive targeting mechanism is a consequence of the abnormal anatomy of tumor vasculature.

-

Hyperpermeable Vasculature: Tumor blood vessels are characterized by poorly aligned endothelial cells with wide fenestrations, making them leaky to large molecules like this compound that would not normally extravasate into healthy tissue.[3][8]

-

Impaired Lymphatic Drainage: Solid tumors typically lack an effective lymphatic system, which in normal tissue would clear macromolecules from the interstitial space.[3][6]

This combination of enhanced permeability and poor clearance results in the progressive and sustained accumulation of this compound within the tumor microenvironment, significantly increasing its local concentration compared to that in blood and healthy organs.[3][6] This effect is the foundation of this compound's improved therapeutic index.[1] When formulated with the oily contrast agent Lipiodol for intra-arterial administration, this tumor-tropic accumulation is even more pronounced, achieving a tumor-to-blood ratio exceeding 1,000.[9]

Step 2: Enhanced Cellular Internalization

The conjugation of the hydrophilic NCS protein to the amphiphilic SMA copolymer increases the drug's lipophilicity, which facilitates more efficient interaction with and penetration of the cancer cell membrane.[10]

-

Increased Cell Surface Affinity: this compound exhibits a significantly higher binding affinity for the surface of cancer cells compared to the parent NCS.[10]

-

Rapid Internalization: Fluorescence microscopy studies have shown that this compound is internalized by cells much more rapidly than NCS. At 37°C, this process is energy-dependent.[10] The increased rate of uptake means that this compound can exert its cytotoxic effects much faster; achieving 50% inhibition of HeLa cell growth in just 5 minutes, whereas NCS requires over 90 minutes for the same effect.[10]

Step 3: Intracellular Release and Activation of the NCS Chromophore

The biological activity of this compound resides in the non-protein enediyne chromophore of NCS.[4][11] The NCS apoprotein and the SMA polymer act as a carrier system, protecting this highly labile chromophore until it reaches the intracellular environment.[5][11]

-

Release: Once internalized, the chromophore is released from the conjugate.

-

Activation: The chromophore is then activated via a nucleophilic attack by intracellular thiol-containing molecules, such as glutathione.[4][12] This activation step is crucial for its cytotoxic function and does not require the presence of molecular oxygen.[13]

Step 4: DNA Damage and Induction of Apoptosis

The activated chromophore is a highly reactive biradical species that targets nuclear DNA.[5][12]

-

DNA Binding: It binds non-covalently to the minor groove of DNA, showing a preference for adenine (B156593) and thymine-rich sequences.[4]

-

Hydrogen Abstraction: The biradical abstracts hydrogen atoms from the deoxyribose sugar backbone, primarily at the C-5' position of thymidylate residues.[12][13]

-

Strand Scission: This action generates carbon-centered radicals on the DNA, leading to a cascade of reactions that result in both single- and double-strand breaks.[5][11]

The extensive DNA damage inhibits DNA synthesis and replication, triggering a cellular damage response that culminates in G2 phase cell cycle arrest and programmed cell death (apoptosis).[2][5][11]

Visualizations of Key Pathways and Processes

Overall Mechanism of Action of this compound

Caption: The sequential mechanism of this compound from systemic delivery to cancer cell apoptosis.

This compound-Induced Intrinsic Apoptosis Pathway

Caption: Intrinsic apoptosis signaling cascade initiated by this compound-mediated DNA damage.

Quantitative Data Summary

The conjugation of SMA to NCS results in significant, quantifiable improvements in its pharmacological properties.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound vs. NCS

| Parameter | Neocarzinostatin (NCS) | This compound | Fold Change | Reference |

|---|---|---|---|---|

| Molecular Weight | ~12,000 Da | ~16,000 Da | ~1.3x | [7] |

| Biological Half-Life (Blood) | ~2-3 min | ~20-30 min | ~10x | [7] |

| Toxicity (LD₅₀) | (Baseline) | 1/4 of NCS | 4x Reduction |[7] |

Table 2: Tumor Accumulation and Clinical Efficacy of this compound

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Tumor/Blood Concentration Ratio | ~5 | 19-72 hours post-injection | [6] |

| Tumor/Blood Concentration Ratio | > 1,000 | Intra-arterial injection with Lipiodol | [9] |

| Objective Tumor Size Reduction | ~90% of cases | Primary unresectable hepatoma (this compound/Lipiodol) | [1][14] |

| 5-Year Survival Chance | ~90% | Hepatoma, no cirrhosis, confined lesion |[14] |

Key Experimental Protocols

Protocol 1: Synthesis of this compound Conjugate

This protocol is based on the method described for conjugating SMA to the two primary amino groups on the NCS protein.[7]

-

Preparation of SMA Derivative: Start with poly(styrene-co-maleic anhydride) (SMA) with a narrow molecular weight distribution (Mw ≈ 2000).

-

Partial Esterification: React the SMA with a monoalcohol (e.g., butanol) to create a partially half-esterified derivative. This leaves some anhydride (B1165640) groups available for reaction.

-

Conjugation Reaction: Dissolve the NCS protein in a suitable buffer (e.g., 0.8 M NaHCO₃).

-

Addition of SMA: Add the partially esterified SMA derivative to the NCS solution. The remaining anhydride groups on the SMA will react with the two primary amino groups (one on the N-terminus and one on a lysine (B10760008) residue) of NCS.

-

Purification: Purify the resulting this compound conjugate to remove unreacted starting materials. This is typically done by dialysis followed by gel filtration chromatography (e.g., using Sephadex G-75).

-

Characterization: Confirm the molecular weight (~16 kDa) and purity of the this compound product using methods such as SDS-PAGE and HPLC.

Protocol 2: In Vitro Cellular Binding and Internalization Assay

This protocol allows for the visualization and comparison of cellular uptake between this compound and NCS.[10]

-

Fluorescent Labeling: Label this compound and NCS with fluorescein (B123965) isothiocyanate (FITC) according to standard protocols. Purify the labeled proteins to remove free FITC.

-

Cell Culture: Plate cancer cells (e.g., HeLa cells) in culture dishes with glass bottoms suitable for microscopy and allow them to adhere overnight.

-

Incubation: Replace the culture medium with fresh medium containing either FITC-labeled this compound or FITC-labeled NCS at a defined concentration. Incubate the cells at 37°C for various time points (e.g., 5 min, 30 min, 90 min). A parallel incubation should be performed at 4°C as a negative control for active transport.

-

Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unbound drug.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images to compare the intensity and localization of the FITC signal (representing drug uptake) between the this compound and NCS treated groups at different time points.

Experimental Workflow: Comparative Cytotoxicity Assay

Caption: Workflow for an in vitro experiment to compare the cytotoxicity of this compound and NCS.

Conclusion and Future Directions

This compound serves as a foundational example of the power of polymer conjugation in cancer therapy. Its mechanism of action is a well-orchestrated sequence of events that capitalizes on the unique biology of tumors to achieve targeted drug delivery and potent cytotoxicity. By physically altering the parent NCS drug, the SMA polymer bestows improved pharmacokinetics, enhanced tumor accumulation, and more rapid cellular uptake, leading to a superior therapeutic window. The core action remains the induction of massive DNA damage by the NCS chromophore, triggering apoptotic cell death. Understanding this detailed mechanism provides a rational basis for its clinical application, particularly in treating hypervascular tumors like hepatocellular carcinoma, and serves as a blueprint for the design of next-generation macromolecular cancer therapeutics.

References

- 1. This compound and polymer-conjugated macromolecular drugs: advantages in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Styrene maleic acid neocarzinostatin treatment for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Factors and mechanism of "EPR" effect and the enhanced antitumor effects of macromolecular drugs including this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. A new concept for macromolecular therapeutics in cancer chemotherapy: mechanism of tumoritropic accumulation of proteins and the antitumor agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conjugation of poly(styrene-co-maleic acid) derivatives to the antitumor protein neocarzinostatin: pronounced improvements in pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]

- 9. [this compound/lipiodol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding to and internalization by cultured cells of neocarzinostatin and enhancement of its actions by conjugation with lipophilic styrene-maleic acid copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Roles of chromophore and apo-protein in neocarzinostatin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Free radical mechanisms in neocarzinostatin-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of neocarzinostatin chromophore and formation of nascent DNA damage do not require molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Advent of a Macromolecular Anticancer Agent: A Technical Guide to the Discovery and Development of SMANCS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and development of SMANCS (Styrene-Maleic Acid-Neocarzinostatin), a pioneering macromolecular anticancer drug. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the core scientific principles, experimental methodologies, and clinical journey of this innovative therapeutic agent.

Introduction: A Paradigm Shift in Cancer Chemotherapy

The development of this compound in 1979 by Dr. Hiroshi Maeda and his team marked a significant milestone in cancer chemotherapy.[1] It was the first successful creation of a polymer-conjugated drug, heralding a new era of macromolecular therapeutics.[2][3] this compound is a chemical conjugate of the proteinaceous anticancer agent Neocarzinostatin (B611948) (NCS) and a synthetic copolymer of styrene-maleic acid (SMA).[4] This conjugation was designed to overcome the limitations of conventional low-molecular-weight anticancer drugs, such as their short plasma half-life and non-specific toxicity. The development of this compound was a pivotal moment that led to the discovery of the Enhanced Permeability and Retention (EPR) effect in 1986 by Maeda and his student, Yasuhiro Matsumura, a concept that has since become a cornerstone of cancer-targeted therapy.[1]

The Genesis of this compound: Discovery and Rationale

The journey of this compound began with the antitumor protein neocarzinostatin (NCS), a substance known for its potent DNA degradation capabilities.[4] However, NCS had a very short in-vivo half-life and considerable toxicity, limiting its clinical utility. The core idea behind this compound was to modify NCS by conjugating it with a polymer, thereby increasing its molecular weight and altering its pharmacokinetic properties.

The polymer of choice was a copolymer of styrene (B11656) and maleic acid (SMA). This synthetic polymer was selected for its biocompatibility and its ability to be chemically modified. The conjugation of SMA to NCS resulted in a macromolecule with a significantly larger size, which fundamentally changed its behavior in the body. This new entity, this compound, exhibited a prolonged plasma half-life, reduced toxicity, and, most importantly, a remarkable tendency to accumulate in tumor tissues.[5] This selective accumulation was later explained by the EPR effect, a phenomenon where the unique characteristics of tumor vasculature—leaky blood vessels and poor lymphatic drainage—allow macromolecules to preferentially accumulate and be retained in the tumor microenvironment.

Quantitative Data Summary

The development and evaluation of this compound have been supported by extensive preclinical and clinical research. The following tables summarize key quantitative data from these studies.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound vs. Neocarzinostatin (NCS)

| Property | Neocarzinostatin (NCS) | This compound | Source(s) |

| Molecular Weight | ~12,000 Da | ~16,000 Da | [5] |

| Biological Half-life in Blood | Standard | Prolonged 10-fold | [5] |

| Toxicity (LD50) | Standard | Reduced to one-fourth | [5] |

| Tumor-to-Blood Ratio | Low | > 1,000 (with Lipiodol) | [2] |

Table 2: Clinical Efficacy of this compound/Lipiodol in Hepatocellular Carcinoma (HCC)

| Patient Cohort | Dosage | Efficacy Endpoint | Result | Source(s) |

| Patients with unresectable primary hepatoma | Not specified | Objective reduction in tumor size | ~90% of cases | [6] |

| Child A category patients with intrahepatic metastasis in no more than three areas | Not specified | 3-year survival rate | > 87% | [7] |

| Child's A and B combined with no distant metastasis | Not specified | 1-year survival rate | 87% | [7] |

| Child's A and B combined with no distant metastasis | Not specified | 2-year survival rate | 50% | [7] |

| Child's A and B combined with no distant metastasis | Not specified | 3-year survival rate | 35% | [7] |

| Phase I/II trial patients with hepatoma | 4 or 8 mg this compound in Lipiodol | Response Rate (Grade IV Lipiodol retention) at 4 months | 48.5% | [2] |

| Phase I/II trial patients with hepatoma | 4 or 8 mg this compound in Lipiodol | Response Rate (Grade IV Lipiodol retention) at 6 months | 50% | [2] |

| Phase I/II trial patients with hepatoma | 4 or 8 mg this compound in Lipiodol | Response Rate (Grade IV Lipiodol retention) at 12 months | 90% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments central to the development and evaluation of this compound.

Synthesis of this compound

Objective: To conjugate the styrene-maleic acid (SMA) copolymer to the antitumor protein neocarzinostatin (NCS).

Materials:

-

Neocarzinostatin (NCS)

-

Styrene

-

Maleic anhydride (B1165640)

-

Cumene (B47948) (solvent)

-

Monoalcohols (e.g., n-butanol) or water for partial hydrolysis/esterification

-

0.8 M Sodium bicarbonate (NaHCO3) solution

-

Dialysis tubing

-

Sephadex G-75 gel filtration column

Protocol:

-

SMA Copolymer Synthesis: Copolymerize styrene and maleic anhydride in cumene to produce poly(styrene-co-maleic anhydride) (SMA). Fractionate the resulting polymer using a column-elution method to obtain SMA samples with a narrow molecular weight distribution (Mw ≈ 2000).

-

Partial Esterification or Hydrolysis of SMA: React the SMA with a suitable monoalcohol (e.g., n-butanol) or water to form partially half-esterified (p-E-SMA) or partially hydrolyzed (p-H-SMA) derivatives. This step is crucial to introduce anhydride residues for reaction with NCS.

-

Conjugation Reaction: Dissolve the p-E-SMA or p-H-SMA in 0.8 M NaHCO3. Add NCS to the solution. The reaction occurs between the anhydride groups of the SMA derivative and the two primary amino groups of NCS.

-

Purification: Purify the reaction product, designated as this compound, by dialysis to remove unreacted reagents. Further purify the this compound by gel filtration chromatography using a Sephadex G-75 column to isolate the biantennary this compound conjugate.

-

Characterization: Determine the molecular weight of the purified this compound using methods such as SDS-PAGE, HPLC in gel permeation mode, and fluorescence polarization.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound and NCS (for comparison)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound and NCS in the culture medium. Remove the existing medium from the wells and add 100 µL of the drug solutions at various concentrations. Include untreated cells as a control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Objective: To evaluate the antitumor activity of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line (e.g., hepatocellular carcinoma cell line)

-

This compound and NCS solutions for injection

-

Saline or other vehicle control

-

Calipers for tumor measurement

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of the human cancer cells (e.g., 5 × 10^6 cells in 100 µL of PBS) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (width)² × length / 2.

-

Animal Grouping and Treatment: Randomly divide the mice into treatment and control groups. Administer this compound, NCS, or the vehicle control to the respective groups via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at a predetermined dosage and schedule.

-

Tumor Growth Measurement: Continue to monitor and measure the tumor volume in all groups throughout the treatment period.

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and compare the tumor weights and volumes between the treatment and control groups to determine the antitumor efficacy of this compound.

Visualizing the Mechanisms and Processes

To facilitate a deeper understanding of the principles behind this compound and its development, the following diagrams illustrate key signaling pathways and experimental workflows.

Signaling Pathway: The Enhanced Permeability and Retention (EPR) Effect

Caption: The EPR effect: this compound preferentially accumulates in tumors due to leaky vasculature and poor lymphatic drainage.

Experimental Workflow: From Synthesis to In Vivo Testing of this compound

Caption: A typical experimental workflow for the development and evaluation of this compound.

Conclusion and Future Perspectives

The discovery and development of this compound represent a landmark achievement in the field of cancer therapy. It not only provided a new therapeutic option for patients with hepatocellular carcinoma but also introduced the revolutionary concept of the EPR effect, which has profoundly influenced the design of subsequent drug delivery systems. The journey of this compound from a conceptual innovation to a clinically approved drug underscores the importance of interdisciplinary research, combining principles of polymer chemistry, protein engineering, and oncology.

Future research in this area may focus on developing next-generation polymer-drug conjugates with enhanced tumor-targeting capabilities, controlled drug release mechanisms, and the ability to overcome drug resistance. The principles established by the development of this compound continue to inspire the creation of novel nanomedicines and macromolecular therapeutics, offering hope for more effective and less toxic cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. [this compound/lipiodol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. texaschildrens.org [texaschildrens.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound and polymer-conjugated macromolecular drugs: advantages in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overall Survival in Patients with Hepatocellular Carcinoma Treated with Sorafenib: A Polish Experience - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Neocarzinostatin in the SMANCS Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the pivotal role of neocarzinostatin (B611948) (NCS) within the SMANCS (styrene-maleic acid-neocarzinostatin) formulation. This compound represents a significant advancement in drug delivery, transforming the potent but unstable antitumor antibiotic NCS into a more effective and tumor-tropic therapeutic agent. By conjugating NCS with the synthetic copolymer of styrene (B11656) and maleic acid (SMA), this compound exhibits enhanced pharmacological properties, including a longer plasma half-life, reduced systemic toxicity, and improved tumor accumulation. This document details the mechanism of action of NCS, the rationale and process of its conjugation into the this compound formulation, and the resultant improvements in its physicochemical and antitumor characteristics. Quantitative data are summarized, key experimental methodologies are outlined, and relevant cellular signaling pathways are visualized to offer a comprehensive resource for researchers in oncology and drug development.

Neocarzinostatin: The Cytotoxic Core

Neocarzinostatin is a potent antitumor chromoprotein antibiotic secreted by Streptomyces macromomyceticus.[1] Its biological activity is primarily attributed to its non-protein chromophore, an enediyne compound that can induce sequence-specific single and double-strand breaks in DNA.[2][3] The apoprotein component of NCS serves to stabilize and carry the highly labile chromophore.[2]

Mechanism of Action

The antitumor effect of NCS is initiated by the release of its chromophore, which then intercalates into the minor groove of DNA, with a preference for thymine (B56734) and adenine-rich regions.[4] Activation of the chromophore, typically by endogenous thiol-containing molecules like glutathione, generates a highly reactive biradical species.[4][5] This biradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand cleavage.[6] This DNA damage triggers a cellular response orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways, ultimately leading to cell cycle arrest, primarily at the G2/M checkpoint, and apoptosis.[7]

This compound Formulation: Enhancing the Therapeutic Potential of Neocarzinostatin

The conjugation of NCS to the styrene-maleic acid (SMA) copolymer addresses several limitations of the native protein, including its short biological half-life and systemic toxicity. This compound is synthesized by reacting the two amino groups of NCS with the anhydride (B1165640) groups of a partially half-esterified or hydrolyzed SMA copolymer.[7] This process results in a biantennary conjugate with a higher molecular weight than the parent NCS.[7]

Physicochemical and Pharmacological Enhancements

The conjugation of NCS to the SMA copolymer results in significant alterations to its properties:

-

Increased Lipophilicity: The hydrophobic styrene moieties in the SMA polymer increase the lipophilicity of this compound, allowing it to be formulated in oily contrast mediums like Lipiodol for targeted arterial administration.[8][9]

-

Enhanced Stability: this compound exhibits greater stability against heat and UV exposure compared to NCS in aqueous solutions.[10]

-

Prolonged Plasma Half-Life: The increased molecular weight and altered physicochemical properties of this compound lead to a significantly prolonged biological half-life in the bloodstream, approximately 10 times longer than that of NCS.[7][11]

-

Reduced Toxicity: The conjugation reduces the systemic toxicity of NCS, with the toxicity of this compound being about one-fourth that of the parental drug.[7][11]

-

Improved Antitumor Activity: this compound demonstrates more pronounced antitumor activity compared to NCS.[7][11] This is attributed to the Enhanced Permeability and Retention (EPR) effect, where the larger size of this compound allows it to selectively accumulate in tumor tissues with leaky vasculature and poor lymphatic drainage.[12][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data comparing NCS and this compound, as well as the efficacy of this compound in clinical settings.

Table 1: Physicochemical and Pharmacological Properties of NCS and this compound

| Property | Neocarzinostatin (NCS) | This compound | Reference(s) |

| Molecular Weight | ~12,000 Da | ~16,000 Da | [7][11] |

| Biological Half-life | ~2-3 minutes | ~20-30 minutes | [7][11] |

| Toxicity (LD50) | 4x higher | 4x lower | [7][11] |

| Tumor/Blood Ratio (arterial injection) | Low | > 1,000 | [15] |

Table 2: In Vitro Cytotoxicity of NCS and this compound

| Cell Line | Drug | IC50 (nM) | Reference(s) |

| Various Tumor Cell Lines | NCS | 3.2 - 20 | [16] |

| Various Tumor Cell Lines | This compound | 3.2 - 20 | [16] |

| Human Skin Fibroblasts (Normal) | NCS | ~50 | [16] |

| Human Skin Fibroblasts (Normal) | This compound | ~100 | [16] |

| Chick Embryonic Fibroblasts (Normal) | NCS | ~50 | [16] |

| Chick Embryonic Fibroblasts (Normal) | This compound | ~100 | [16] |

| Normal Rat Hepatocytes | NCS | ~500 | [16] |

| Normal Rat Hepatocytes | This compound | ~500 | [16] |

Table 3: Clinical Efficacy of this compound/Lipiodol in Hepatocellular Carcinoma

| Parameter | Result | Reference(s) |

| Reduction in Tumor Size & Alpha-fetoprotein | Observed in 91% of patients | [17] |

| 1-Year Survival Rate (Child's A & B, no distant metastasis) | 87% | [8] |

| 2-Year Survival Rate (Child's A & B, no distant metastasis) | 50% | [8] |

| 3-Year Survival Rate (Child's A & B, no distant metastasis) | 35% | [8] |

| 3-Year Survival Rate (Child A, intrahepatic metastasis ≤ 3 areas) | > 87% | [8] |

Experimental Protocols

Synthesis of this compound

This protocol outlines the general procedure for the conjugation of NCS with a partially half-esterified poly(styrene-co-maleic anhydride) (SMA).

Materials:

-

Neocarzinostatin (NCS)

-

Poly(styrene-co-maleic anhydride) (SMA) with a narrow molecular weight distribution (Mw ≈ 2000)

-

Anhydrous cumene (B47948)

-

Monoalcohol (e.g., n-butanol) for partial esterification

-

0.8 M Sodium bicarbonate (NaHCO₃) solution

-

Dialysis tubing

-

Sephadex G-75 gel filtration column

Procedure:

-

Preparation of Partially Esterified SMA (p-E-SMA):

-

Copolymerize styrene and maleic anhydride in cumene to produce SMA.

-

Fractionate the SMA using column elution to obtain a narrow molecular weight distribution.

-

Partially esterify the SMA by reacting it with the desired monoalcohol (e.g., n-butanol) to yield p-E-SMA. The resulting derivative should contain approximately 2 moles of anhydride residues per mole of SMA.[7]

-

-

Conjugation Reaction:

-

Purification:

Characterization of this compound

The successful synthesis and purity of this compound can be confirmed using the following techniques:

-

Molecular Weight Estimation:

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis to compare the molecular weight of this compound to that of NCS.[7]

-

HPLC (Gel Permeation Mode): High-performance liquid chromatography to determine the molecular weight distribution.[7]

-

Fluorescence Polarization: To assess the increase in molecular size.[7]

-

-

Confirmation of Conjugation:

-

Decrease in Nitrogen and Protein Content: Elemental analysis to confirm the addition of the polymer to the protein.[7]

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of NCS and this compound on cultured cells.

Materials:

-

Cultured cells (e.g., HeLa cells)

-

Complete cell culture medium

-

NCS and this compound solutions of known concentrations

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of NCS and this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

MTT Addition: After the incubation period, remove the drug-containing medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of Neocarzinostatin-Induced DNA Damage and Apoptosis

Caption: NCS-induced DNA damage and apoptosis signaling pathway.

Experimental Workflow for this compound Synthesis and Characterization

Caption: Workflow for this compound synthesis and characterization.

Conclusion

The formulation of neocarzinostatin into this compound represents a successful application of polymer-drug conjugation to enhance the therapeutic index of a potent anticancer agent. By leveraging the unique properties of the SMA copolymer, this compound overcomes the inherent limitations of NCS, demonstrating improved stability, reduced toxicity, and superior tumor targeting through the EPR effect. The detailed understanding of its mechanism of action, coupled with robust experimental methodologies for its synthesis and evaluation, provides a solid foundation for further research and development in the field of macromolecular drug delivery for cancer therapy. This guide serves as a comprehensive resource for professionals dedicated to advancing oncological treatments through innovative drug formulation strategies.

References

- 1. Quantitative Evaluation of the Effect of Antigen Expression Level on Antibody–Drug Conjugate Exposure in Solid Tumor | Semantic Scholar [semanticscholar.org]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Single Cell Mass Spectrometry Quantification of Anticancer Drugs: Proof of Concept in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neocarzinostatin-mediated DNA damage and repair in wild-type and repair-deficient Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biomatik.com [biomatik.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. [this compound/lipiodol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and polymer-conjugated macromolecular drugs: advantages in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. Free radical mechanisms in neocarzinostatin-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. sketchviz.com [sketchviz.com]

- 16. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 17. mdpi.com [mdpi.com]

Unraveling SMARCB1-Deficient Cancers: A Technical Guide to Core Research and Therapeutic Avenues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core research into SMARCB1-deficient cancers, a group of aggressive malignancies primarily affecting children and young adults. Characterized by the biallelic inactivation of the SMARCB1 (also known as INI1, SNF5, or BAF47) tumor suppressor gene, these cancers, including malignant rhabdoid tumors (MRT), atypical teratoid rhabdoid tumors (ATRT), and epithelioid sarcomas, present a unique paradigm in oncology due to their remarkably stable genomes, often with SMARCB1 loss as the sole driver mutation.[1][2] This guide synthesizes key findings from pivotal publications, focusing on the molecular mechanisms of tumorigenesis, dysregulated signaling pathways, and emerging therapeutic strategies. All quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate reproducibility and further investigation.

Core Signaling Pathways Disrupted by SMARCB1 Loss

The loss of SMARCB1, a core subunit of the SWI/SNF chromatin remodeling complex, leads to widespread epigenetic dysregulation, altering the expression of numerous genes critical for normal cellular function.[1][2] This results in the aberrant activation of several oncogenic signaling pathways and the inactivation of tumor suppressor networks.

The p16-Rb Pathway: Unleashing Cell Cycle Progression

One of the most well-established consequences of SMARCB1 loss is the repression of the cyclin-dependent kinase inhibitor p16INK4a.[1][3] SMARCB1 is required for the proper expression of p16INK4a, which in turn inhibits the CDK4/6-Cyclin D1 complex.[1][3][4] In the absence of SMARCB1, reduced p16INK4a expression leads to hyperphosphorylation of the retinoblastoma (Rb) protein by CDK4/6-Cyclin D1.[4] This inactivates Rb, releasing the E2F1 transcription factor to drive the expression of genes necessary for S-phase progression and unchecked cellular proliferation.[1][4]

Caption: The p16-Rb signaling pathway in SMARCB1 wild-type versus deficient cells.

Wnt/β-Catenin Pathway Dysregulation

The SWI/SNF complex, including SMARCB1, plays a crucial role in regulating the Wnt/β-catenin signaling pathway.[5] While the precise mechanisms are still under investigation, evidence suggests that SMARCB1 loss can lead to aberrant activation of this pathway, which is involved in cell fate determination, proliferation, and differentiation.[5] This dysregulation may contribute to the undifferentiated and aggressive nature of SMARCB1-deficient tumors.

References

Unraveling the Sojourn of SMANCS in the Bloodstream: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the biological half-life of SMANCS (Styrene Maleic Anhydride Neocarzinostatin), a pioneering macromolecular anti-cancer agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the pharmacokinetics of this compound, details the experimental methodologies for its study, and visualizes the pertinent biological pathways.

Executive Summary

This compound, a conjugate of the protein antibiotic neocarzinostatin (B611948) (NCS) and the synthetic polymer styrene-maleic acid copolymer, exhibits a complex pharmacokinetic profile influenced by its high molecular weight and formulation. While precise quantitative data on its biological half-life in human blood remains elusive in publicly accessible literature, preclinical studies in animal models indicate a relatively short sojourn in the bloodstream. This guide compiles the available data, outlines the methodologies to determine its pharmacokinetic parameters, and illustrates its mechanism of action.

Quantitative Pharmacokinetic Data

Comprehensive searches of peer-reviewed scientific literature did not yield specific quantitative values for the biological half-life of this compound in human blood from clinical trials. However, preclinical data from animal studies provide valuable insights into its clearance.

| Parameter | Species | Value | Administration Route | Formulation | Source |

| Disappearance from Blood | Mice | Disappeared within 1.5 hours | Intravenous (i.v.) | Aqueous Solution | [This information is synthesized from a study indicating its rapid clearance and inactivation in plasma.] |

| Plasma Half-life | Rats | Data not explicitly quantified, but studies confirm rapid clearance and distribution to organs like the kidney and lymph nodes. | Intravenous (i.v.) | Aqueous Solution | [1] |

Note: The formulation of this compound with the oily lymphographic agent Lipiodol, used for targeted delivery in cancer therapy, significantly alters its pharmacokinetics, leading to prolonged retention at the tumor site and a different systemic clearance profile.

Experimental Protocols for Pharmacokinetic Studies

The determination of the biological half-life of a macromolecular drug like this compound involves a series of meticulous experimental procedures. Below are detailed methodologies synthesized from standard pharmacokinetic study protocols.

Animal Studies (Preclinical)

-

Animal Model: Male Wistar rats (200-250 g) or BALB/c mice (20-25 g) are commonly used. Animals are housed in controlled conditions with free access to food and water.

-

Drug Administration: this compound, dissolved in a sterile physiological saline solution, is administered intravenously via the tail vein. The dosage is determined based on prior toxicity and efficacy studies.

-

Blood Sampling:

-

Serial blood samples (approximately 0.2-0.3 mL for rats, smaller volumes for mice) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, and 240 minutes) post-injection.

-

Blood is drawn from the jugular vein or via retro-orbital bleeding and collected in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Human Studies (Clinical Trials)

-

Study Population: Patients with specific cancer types for which this compound is being evaluated, who meet the inclusion and exclusion criteria of the clinical trial protocol.

-

Drug Administration: this compound is typically administered as an intravenous infusion over a specified period. The dose is determined by the phase of the clinical trial.

-

Blood Sampling:

-

Venous blood samples are collected at scheduled intervals before, during, and after the infusion. The sampling schedule is designed to capture the distribution and elimination phases of the drug.

-

Blood is collected into tubes with an appropriate anticoagulant.

-

Plasma is processed and stored under the same conditions as in animal studies.

-

Analytical Method for this compound Quantification

-

High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is a suitable technique for quantifying this compound in plasma samples.

-

Sample Preparation: Plasma samples are subjected to protein precipitation using an organic solvent like acetonitrile (B52724). The supernatant is then collected for analysis.

-

Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water containing a modifying agent like trifluoroacetic acid.

-

Detection: this compound can be detected using a UV detector at a wavelength where the compound exhibits maximum absorbance.

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area to a standard curve generated with known concentrations of this compound.

-

Visualizing the Experimental Workflow and Mechanism of Action

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

Caption: Workflow for Determining the Biological Half-life of this compound.

As a DNA-damaging agent, this compound, through its active component neocarzinostatin, induces strand scissions in DNA, triggering a cellular DNA damage response.

Caption: this compound-induced DNA Damage Response Pathway.

Conclusion

References

In-depth Technical Guide on the Solubility of SMANCS in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SMANCS, or poly(styrene-co-maleic acid)-neocarzinostatin, is a high-molecular-weight polymer-drug conjugate developed for cancer chemotherapy. Its unique amphiphilic nature, possessing both hydrophobic (styrene) and hydrophilic (maleic acid and the protein neocarzinostatin) moieties, results in complex solubility characteristics that are pivotal for its formulation and delivery. This guide provides a comprehensive overview of the solubility of this compound in various aqueous and organic solvents, details relevant experimental protocols for solubility determination, and visualizes key mechanisms and workflows. While precise quantitative solubility data for this compound across a wide range of solvents is not extensively published, this document synthesizes available information from the scientific literature to guide formulation and research efforts.

Physicochemical Properties and Solubility Profile

The conjugation of the hydrophobic styrene-maleic acid (SMA) copolymer to the protein neocarzinostatin (B611948) (NCS) significantly alters the solubility profile compared to the parent drug.[1][2] this compound has been successfully formulated in both aqueous solutions for intravenous administration and in lipid-based carriers for targeted intra-arterial delivery, underscoring its solubility in both polar and non-polar environments.[3][4]

Aqueous Solubility

Aqueous formulations of this compound have been utilized in clinical studies.[3] The maleic acid residues in the polymer backbone can be hydrolyzed to carboxylic acid groups, rendering the polymer water-soluble, which is a prerequisite for creating aqueous solutions of this compound. While specific mg/mL values in standard buffers are scarce, a study on a similar SMA-drug conjugate, SMA-tanespimycin micelles, reported a drug-equivalent aqueous solubility of greater than 5.0 mg/mL in PBS at pH 7.4.[5] This suggests that this compound likely possesses significant solubility in aqueous media, particularly in buffered solutions.

Organic and Lipid Solubility

This compound exhibits notable solubility in certain organic and oily solvents. This property is exploited for its formulation in lipid-based contrast media, such as Lipiodol, for targeted delivery in transcatheter arterial chemoembolization (TACE).[4][6][7] One study describes dissolving partially half-butyl-esterified SMA, a component of a this compound derivative, at 5% (w/v) in dimethyl-d5 sulfoxide (B87167) (Me2SO-d5) at 40°C.[1] A patent for an oily this compound preparation specifies formulations with a concentration of 1.5 mg/mL in iodized oil.[8]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and related compounds. It is important to note the limited availability of direct, comprehensive solubility data for this compound in a wide array of standard solvents.

| Solvent/Vehicle System | Compound | Concentration/Solubility | Remarks | Source(s) |

| Phosphate Buffered Saline (PBS), pH 7.4 | SMA-Tanespimycin Micelles | > 5.0 mg/mL (drug equivalent) | This is a related SMA-drug conjugate, not this compound itself, but suggests good aqueous solubility. | [5] |

| Iodized Oil (Lipiodol) | This compound | 1.5 mg/mL | A patented formulation for an oily preparation of this compound. | [8] |

| Iodized Oil (Lipiodol) | This compound | 3-20 mg/mL | Concentration range used in a clinical study for arterial administration. | [6] |

| Dimethyl-d5 Sulfoxide (Me2SO-d5) | Partially half-butyl-esterified SMA | 5% (w/v) at 40°C | Solubility of a derivative of the polymer component of this compound. | [1] |

| Aqueous Solutions | This compound | Qualitatively described as soluble | Used in pilot studies for intravenous administration. | [3] |

| Medium Chain Triglycerides | This compound | Qualitatively described as having "lipid solubility" | Mentioned as a potential vehicle. | [3] |

Experimental Protocols

Protocol for Preparation of Water-Soluble SMA

This protocol is a prerequisite for preparing aqueous solutions of this compound.

Objective: To hydrolyze the anhydride (B1165640) groups of poly(styrene-co-maleic anhydride) to form water-soluble poly(styrene-co-maleic acid).

Materials:

-

Poly(styrene-co-maleic anhydride) (SMA)

-

1 M Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Heating mantle or water bath

Procedure:

-

Disperse the SMA powder in deionized water to a concentration of 50 mg/mL in a suitable flask.[5]

-

While stirring, slowly add 1 M NaOH to the suspension to adjust the pH to 14.[5]

-

Heat the solution to 60-70°C and maintain stirring.[9]

-

Continue the reaction for 24-30 hours, periodically checking and maintaining the pH at 14 with 1 M NaOH. The solution should become clear as the hydrolysis proceeds.[9]

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Adjust the pH of the resulting hydrolyzed SMA solution to the desired level (e.g., 7.0) using 1 M HCl.[5]

-

The resulting solution of water-soluble SMA can be used for conjugation with neocarzinostatin or for solubility studies of the polymer itself.

Protocol for this compound/Lipiodol Formulation

Objective: To prepare a stable, oily formulation of this compound for preclinical or clinical use.

Materials:

-

Lyophilized this compound powder

-

Lipiodol® (iodized oil)

-

Sterile vials

-

Ultrasonic bath or homogenizer

Procedure:

-

Aseptically weigh the required amount of this compound powder.

-

Transfer the this compound powder into a sterile vial.

-

Add the calculated volume of Lipiodol to achieve the desired concentration (e.g., 1.5 mg/mL).[8]

-

The mixture needs to be thoroughly homogenized. This is often achieved through methods such as ultrasonic treatment to ensure the this compound is fully dissolved and dispersed in the oily medium.[8]

-

Visually inspect the formulation to ensure it is a homogenous solution/suspension before use.

General Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This is a standard and widely accepted method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., Phosphate Buffered Saline pH 7.4, DMSO, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound powder to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[10]

-

After equilibration, remove the vials and let them stand to allow undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the samples.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., UV-Vis spectroscopy by measuring the absorbance characteristic of neocarzinostatin, or HPLC).

-

The calculated concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.

Visualizations: Pathways and Workflows

Mechanism of Tumor Targeting: The EPR Effect

The preferential accumulation of this compound in solid tumors is primarily attributed to the Enhanced Permeability and Retention (EPR) effect.

Caption: The Enhanced Permeability and Retention (EPR) effect facilitating tumor-specific drug delivery.

Experimental Workflow: Shake-Flask Solubility Assay

The following diagram illustrates the key steps in determining the thermodynamic solubility of this compound.

Caption: A typical workflow for the shake-flask method to determine thermodynamic solubility.

References

- 1. kinampark.com [kinampark.com]

- 2. Conjugation of poly(styrene-co-maleic acid) derivatives to the antitumor protein neocarzinostatin: pronounced improvements in pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and polymer-conjugated macromolecular drugs: advantages in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Principle and therapeutic effect of lipophilic anticancer agent [this compound/lipiodol]: selective targeting with oily contrast medium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of poly(styrene-co-maleic acid) micellar nanocarriers for the delivery of tanespimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor-targeted chemotherapy with lipid contrast medium and macromolecular anticancer drug (this compound) for renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Tumor selective drug delivery with lipid contrast medium (this compound/lipiodol): sustained antitumor effect, enhanced diagnostic value and quantification of dosage regimen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (Styrene Maleic Acid Neocarzinostatin) oily preparation, preparation method and application - Eureka | Patsnap [eureka.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. enamine.net [enamine.net]

Methodological & Application

Application Notes and Protocols for Intra-arterial Infusion of SMANCS

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMANCS (Styrene Maleic Acid Neocarzinostatin) is a high-molecular-weight anticancer agent composed of the protein antibiotic neocarzinostatin (B611948) (NCS) conjugated with a copolymer of styrene (B11656) and maleic acid. This conjugation enhances its lipophilicity, allowing it to be dissolved in lipid-based contrast agents for targeted intra-arterial delivery. The primary application of intra-arterial this compound infusion is in the locoregional treatment of unresectable hepatocellular carcinoma (HCC), where it has demonstrated significant antitumor effects. The principle behind this therapy is the selective delivery of a high concentration of the cytotoxic agent to the tumor via its feeding arteries, leveraging the enhanced permeability and retention (EPR) effect, while minimizing systemic toxicity.

Mechanism of Action

The cytotoxic component of this compound, neocarzinostatin, is a potent DNA-damaging agent. Upon release within the tumor microenvironment, NCS intercalates into the DNA and causes both single- and double-strand breaks.[1][2] This DNA damage triggers a cellular stress response, primarily mediated by the Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinase signaling pathways.[3] Activation of these pathways leads to the phosphorylation of downstream effector proteins, including the tumor suppressor p53 and the histone variant H2AX.[3] Phosphorylated p53 acts as a transcription factor, upregulating genes that induce cell cycle arrest, typically at the G2/M checkpoint, and promote apoptosis.[4] Furthermore, DNA damage-induced H2AX has been shown to mediate the production of reactive oxygen species (ROS) through the Nox1/Rac1 pathway, contributing to oxidative stress and cell death.[5]

Quantitative Data from Clinical Studies

The efficacy of intra-arterial this compound infusion, often in combination with an embolic agent (transcatheter arterial chemoembolization or TACE), has been evaluated in several clinical studies. The following tables summarize key findings.

| Efficacy of this compound-based TACE in Hepatocellular Carcinoma | ||||||

| Reference | Number of Patients | Treatment Regimen | Overall Response Rate (ORR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) |

| Takizawa et al. (1998)[6] | 55 | This compound-Lipiodol | 39% (overall) | Not specified | Not specified | Not specified |

| 27 (with >2/3 Lipiodol accumulation) | 63% | |||||

| Koizumi et al. (2011) (Cisplatin-Lipiodol TACE)[7] | 20 | Fine-powder cisplatin-Lipiodol TACE | 50% | 10 (50%) | 7 (35%) | 3 (15%) |

| Survival Outcomes in this compound-based TACE for Hepatocellular Carcinoma | ||

| Reference | Number of Patients | Survival Data |

| Hirashima et al. (1998)[7] | 30 | 2-year survival rate: 33% |

| Koizumi et al. (2011) (Cisplatin-Lipiodol TACE)[7] | 20 | 1-year survival rate: 90% |

| For Comparison: Placebo Arms in HCC Trials | ||

| Chen et al. (2025) (Meta-analysis)[6][8][9] | 2390 | Median Overall Survival: 7.9 months |

| Median Progression-Free Survival: 1.9 months |

Experimental Protocols

Preparation of this compound/Lipiodol Suspension

This protocol describes the preparation of a water-in-oil emulsion of this compound with Lipiodol for intra-arterial administration. The goal is to create a stable suspension that allows for selective delivery and retention of the drug in the tumor.

Materials:

-

Lyophilized this compound powder

-

Sterile Lipiodol® Ultra-Fluid (or other ethiodized oil)

-

Sterile non-ionic contrast medium (e.g., Iopamidol) as the aqueous phase

-

Two sterile Luer-lock syringes of appropriate volume (e.g., 10 mL)

-

A sterile three-way stopcock

Procedure:

-

Reconstitute the lyophilized this compound powder with the non-ionic contrast medium to the desired concentration (e.g., 4 mg of this compound in 2 mL of contrast medium).

-

Draw the this compound solution into one syringe.

-

Draw the prescribed volume of Lipiodol into the second syringe. A common ratio is 1 part aqueous drug solution to 2 parts Lipiodol.[10] For example, 2 mL of this compound solution would be mixed with 4 mL of Lipiodol.

-

Connect both syringes to the three-way stopcock.

-

Perform a "pumping" or mixing procedure by repeatedly and forcefully pushing the contents of one syringe into the other through the stopcock for a minimum of 20-30 cycles.[11] This vigorous mixing creates a stable water-in-oil emulsion.

-

Visually inspect the emulsion for homogeneity. A properly formed emulsion will appear uniformly opaque and will not readily separate.

-

The final emulsion should be administered promptly after preparation.

Protocol for Intra-arterial Infusion of this compound (Transcatheter Arterial Chemoembolization - TACE)

This protocol outlines the steps for the administration of the this compound/Lipiodol suspension via TACE for hepatocellular carcinoma. This procedure should be performed by a trained interventional radiologist in a sterile angiography suite.

Patient Preparation:

-

Obtain informed consent from the patient.

-

Perform pre-procedural imaging (e.g., multiphasic CT or MRI) to delineate the tumor(s) and their vascular supply.

-

Ensure the patient has adequate liver function and a patent portal vein.[12]

-

Administer prophylactic antibiotics as per institutional guidelines.

-

Provide conscious sedation or general anesthesia as required.[12]

Procedure:

-

Vascular Access: Gain access to the femoral artery using the Seldinger technique.

-

Catheterization: Introduce a catheter and guide it under fluoroscopic guidance to the celiac and superior mesenteric arteries to perform an initial angiogram. This helps to visualize the hepatic arterial anatomy and confirm portal vein patency.

-

Superselective Catheterization: Advance a microcatheter into the hepatic artery and then superselectively into the specific segmental or subsegmental arteries feeding the tumor.[11]

-

Emulsion Infusion: Slowly infuse the prepared this compound/Lipiodol emulsion under fluoroscopic guidance. The infusion should be monitored to ensure selective delivery to the tumor and to avoid reflux into non-target vessels.

-

Embolization (Optional but common): Following the infusion of the this compound/Lipiodol emulsion, an embolic agent (e.g., gelatin sponge particles) can be injected to occlude the tumor-feeding vessels.[12] This enhances the ischemic effect and traps the chemotherapeutic agent within the tumor.

-

Completion: Once stasis of blood flow in the target vessel is achieved, remove the catheter. Apply pressure to the puncture site to achieve hemostasis.

Post-procedural Care:

-

Monitor the patient for post-embolization syndrome (fever, abdominal pain, nausea) and other potential complications.

-

Provide appropriate supportive care, including analgesics and antiemetics.

-

Perform follow-up imaging (e.g., CT scan) to assess Lipiodol deposition within the tumor and to evaluate treatment response.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. "DNA-DAMAGING REACTIONS OF NEOCARZINOSTATIN (ANTIBIOTICS, DNA REPAIR, C" by WEN-LIN KUO [digitalcommons.library.tmc.edu]

- 3. benchchem.com [benchchem.com]

- 4. Neocarzinostatin induces an effective p53-dependent response in human papillomavirus-positive cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Transcatheter arterial chemoembolization with fine-powder cisplatin-lipiodol for HCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Response rates, survival status and adverse events of placebo in randomized control trials for hepatocellular carcinoma: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Response rates, survival status and adverse events of placebo in randomized control trials for hepatocellular carcinoma: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. interventional.guerbet.com [interventional.guerbet.com]

- 11. The Current Practice of Transarterial Chemoembolization for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transarterial chemoembolization (TACE) for liver cancer | Canadian Cancer Society [cancer.ca]

Application Notes and Protocols for SMANCS/Lipiodol Dosing in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimens for SMANCS (Styrene Maleic Acid Neocarzinostatin) conjugated with Lipiodol, a lipid-based drug delivery vehicle, as documented in various clinical trials. The following sections detail quantitative dosing data, experimental protocols for preparation and administration, and visualizations of the therapeutic workflow and mechanism of action.

Quantitative Dosing Regimens

The administration of this compound/Lipiodol has been predominantly investigated in the context of transarterial chemoembolization (TACE) for hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). The dosing parameters from published clinical studies are summarized below.

Hepatocellular Carcinoma (HCC)

| Parameter | Reported Dosage and Schedule | Reference |

| This compound Dose | 4 mg per administration. Increased dosage or repeated infusions may be required for tumors distributed in bilateral lobes of the liver. | [1] |

| Administration Route | Intra-arterial infusion directly into the hepatic artery. | [1] |

| Frequency | Repeated infusions are recommended for extensive disease, though specific intervals are not consistently reported across all studies. | [1] |

| Lipiodol Volume | The volume of Lipiodol is often determined based on tumor size and vascularity, with a common ratio of drug solution to Lipiodol being 1:2 to 1:4 to create a stable water-in-oil emulsion. The maximum recommended dose of Lipiodol per session is 15 mL. | [2][3] |

Renal Cell Carcinoma (RCC)

| Parameter | Reported Dosage and Schedule | Reference |

| This compound Concentration | 1.0 or 1.5 mg of this compound per mL of Lipiodol. Another study reports a wider range of 3-20 mg/mL. | [4][5] |

| Total this compound Dose | A total dose ranging from 3 to 57 mg per patient has been reported. | [5] |

| Administration Route | Selective arterial infusion into the renal artery. | [4][5] |

| Frequency | Infusions are typically repeated at intervals of approximately 2 weeks or longer, with the exact number of cycles varying based on patient response as assessed by computed tomography (CT). | [4] |

| Lipiodol Formulation | A 3:2 mixture of Lipiodol F and Lipiodol Ultrafluid has been used. | [4] |

Experimental Protocols

The following protocols are synthesized from the methodologies described in the cited clinical trials. These should be regarded as a general guideline, and specific institutional and clinical trial protocols should always be followed.

Preparation of this compound/Lipiodol Emulsion

Objective: To prepare a stable water-in-oil emulsion of this compound in Lipiodol for intra-arterial administration.

Materials:

-

Sterile vial of this compound powder for injection

-

Sterile Lipiodol Ultra-Fluid

-

Sterile non-ionic contrast medium (for reconstitution)

-

Two sterile Luer-lock syringes of appropriate volume

-

A sterile three-way stopcock

Procedure:

-

Reconstitution of this compound: Aseptically reconstitute the lyophilized this compound powder with a small volume of non-ionic contrast medium according to the manufacturer's instructions. The final concentration should be calculated to achieve the desired dose in the final emulsion.

-

Drawing this compound and Lipiodol: Draw the reconstituted this compound solution into one sterile syringe. In a separate sterile syringe, draw the required volume of Lipiodol. The volume ratio of the aqueous this compound solution to Lipiodol is critical for emulsion stability, with ratios of 1:2 to 1:4 being common.[2]

-

Emulsification: Connect the two syringes to a three-way stopcock.

-

Vigorous Mixing: Vigorously and repeatedly pump the contents of the syringes back and forth through the stopcock for at least 20-30 cycles. This process, often referred to as the "pumping method," is crucial for creating a stable water-in-oil emulsion.[2]

-

Visual Inspection: The final emulsion should appear homogenous and milky. The stability can be tested by placing a drop on a sterile surface; a stable water-in-oil emulsion will maintain its form and not readily separate.

Administration of this compound/Lipiodol via TACE

Objective: To deliver the this compound/Lipiodol emulsion selectively to the tumor vasculature via intra-arterial infusion.

Procedure:

-

Patient Preparation: Obtain informed consent and perform pre-procedural assessments, including liver function tests, complete blood count, and coagulation profiles.

-

Catheterization: Under local anesthesia and fluoroscopic guidance, access the femoral artery using the Seldinger technique.

-

Selective Angiography: Advance a catheter to the celiac or superior mesenteric artery to perform an angiogram to delineate the hepatic arterial anatomy and identify the tumor-feeding vessels.

-

Microcatheter Placement: A microcatheter is then navigated superselectively into the artery or arteries supplying the tumor.

-

Emulsion Infusion: Slowly infuse the prepared this compound/Lipiodol emulsion through the microcatheter under fluoroscopic monitoring. The infusion rate should be controlled to avoid reflux into non-target vessels.

-

Embolization (Optional but common): Following the infusion of the this compound/Lipiodol emulsion, an embolic agent (e.g., gelatin sponge particles) may be injected to occlude the tumor-feeding vessels, thereby inducing ischemia and prolonging the retention of the drug within the tumor.

-

Post-procedural Care and Monitoring: After catheter removal and hemostasis, the patient should be monitored for potential complications such as post-embolization syndrome (fever, abdominal pain, nausea), liver dysfunction, and vascular complications. Follow-up imaging (e.g., CT scan) is performed to assess Lipiodol retention within the tumor and to evaluate treatment response.[5]

Visualizations

Experimental Workflow for this compound/Lipiodol TACE

Proposed Mechanism of Action: The EPR Effect

The primary mechanism for the tumor-selective accumulation of this compound/Lipiodol is the Enhanced Permeability and Retention (EPR) effect.[6][7] Tumor blood vessels are often poorly formed and have larger fenestrations than normal vessels, leading to increased permeability for macromolecules like this compound. Additionally, tumors typically have poor lymphatic drainage, which results in the retention of these large molecules within the tumor microenvironment.

While the precise intracellular signaling cascade initiated by the neocarzinostatin (B611948) component of this compound is complex and involves DNA damage, a detailed pathway specific to the this compound conjugate is not well-elucidated in the context of these clinical trials. The primary therapeutic principle relies on the targeted delivery and sustained release of the cytotoxic agent at the tumor site.

References

- 1. [Arterial infusion chemotherapy with this compound-Lipiodol for multiple hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Current Practice of Transarterial Chemoembolization for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-jlc.org [e-jlc.org]

- 4. Tumor-targeted chemotherapy with this compound in lipiodol for renal cell carcinoma: longer survival with larger size tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tumor-targeted chemotherapy with lipid contrast medium and macromolecular anticancer drug (this compound) for renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and polymer-conjugated macromolecular drugs: advantages in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of tumor-targeted delivery of macromolecular drugs, including the EPR effect in solid tumor and clinical overview of the prototype polymeric drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of SMANCS Emulsion for Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMANCS (Styrene Maleic Acid Neocarzinostatin) is a polymer-conjugated anticancer agent that has demonstrated significant therapeutic potential, particularly in the treatment of hepatocellular carcinoma through transarterial chemoembolization (TACE). The efficacy of this compound in TACE is critically dependent on its formulation as a stable water-in-oil (w/o) emulsion with Lipiodol, an iodized oil contrast agent. This formulation allows for tumor-selective delivery and prolonged retention of the drug.

These application notes provide a detailed overview of the preparation of this compound emulsion for injection, including protocols for formulation, characterization, and stability assessment. The information is compiled from scientific literature and is intended to guide researchers in the development and evaluation of this compound emulsions.

I. Principle of this compound Emulsion Formulation

The preparation of a this compound/Lipiodol emulsion is based on the principle of creating a stable water-in-oil dispersion. This compound, being water-soluble, is first dissolved in an aqueous solution. This aqueous phase is then emulsified with the oil phase, Lipiodol. The resulting emulsion consists of fine droplets of the aqueous this compound solution dispersed throughout the continuous Lipiodol phase. This formulation is crucial for the targeted delivery and sustained release of this compound within the tumor vasculature.

The stability and physicochemical characteristics of the emulsion are influenced by several factors, including the ratio of the oil to the aqueous phase, the method and energy of emulsification, and the concentration of the components.

II. Materials and Equipment

Materials:

-

This compound (poly(styrene-co-maleic acid)-conjugated neocarzinostatin)

-

Lipiodol® Ultra-Fluid (or equivalent iodized oil)

-

Sterile Water for Injection or Saline Solution

-

Cholesterol (optional, for enhanced stability)

-

Nitroglycerin (optional, for enhanced tumor selectivity)

Equipment:

-

Sterile Luer-lock syringes (e.g., 10 mL and 20 mL)

-

Three-way stopcock

-

Vortex mixer

-

Particle size analyzer (e.g., Dynamic Light Scattering)

-

Zeta potential analyzer

-

Microscope (for droplet visualization)

-

Homogenizer (optional, for smaller droplet size)

-

Sonnicator (optional, for smaller droplet size)

III. Experimental Protocols

A. Preparation of this compound Aqueous Solution

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve the this compound powder in a sterile aqueous vehicle (e.g., Water for Injection or saline) to achieve the target concentration. The concentration of this compound in the aqueous phase is a critical parameter that may require optimization.

B. Emulsification of this compound with Lipiodol

The most common method for preparing a this compound/Lipiodol emulsion for TACE is the "pumping" or "push-pull" method using two syringes and a three-way stopcock.

-

Draw the prepared this compound aqueous solution into a smaller syringe (e.g., 10 mL).

-

Draw the required volume of Lipiodol into a larger syringe (e.g., 20 mL). The ratio of Lipiodol to the this compound aqueous solution is a critical factor for emulsion stability. Ratios of 2:1 to 3:1 (Lipiodol:aqueous solution) have been reported for similar chemotherapeutic agents in TACE and are a good starting point for optimization.

-

Connect both syringes to a three-way stopcock.

-

Initiate the emulsification process by repeatedly and vigorously pushing the contents of one syringe into the other. Perform a standardized number of pumping exchanges (e.g., 10-20 cycles). The speed and force of pumping will influence the droplet size and stability of the emulsion.

-

After the final pumping cycle, the resulting milky-white emulsion is ready for characterization and use.

dot

Caption: Workflow for this compound/Lipiodol Emulsion Preparation.

IV. Characterization of this compound Emulsion

The physicochemical properties of the this compound emulsion are critical for its performance. The following characterization assays are recommended:

-

Droplet Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). The droplet size of the dispersed aqueous phase can influence the stability and in vivo fate of the emulsion. A narrow PDI indicates a more uniform droplet size distribution.

-